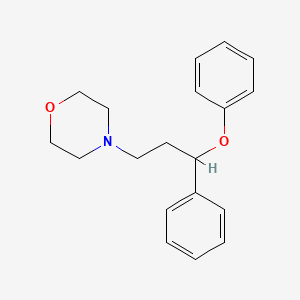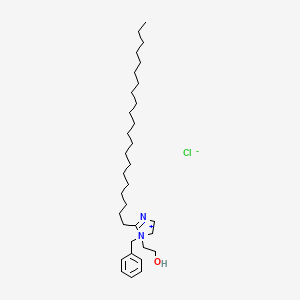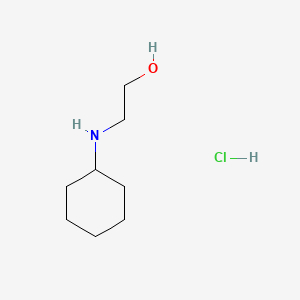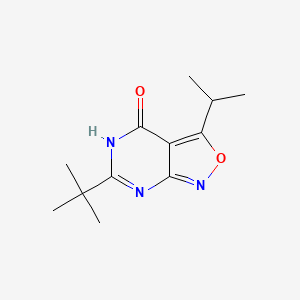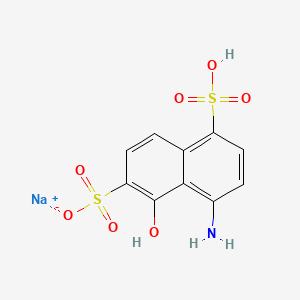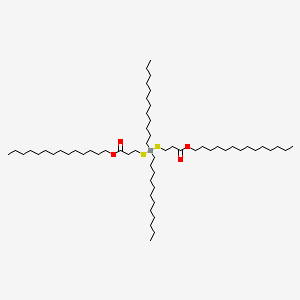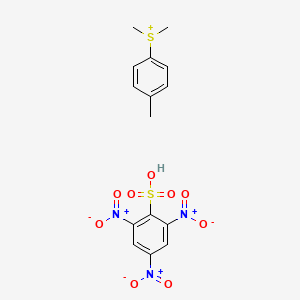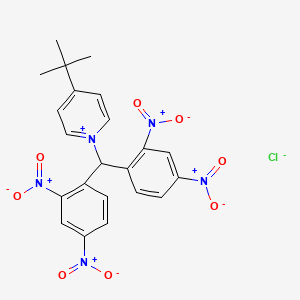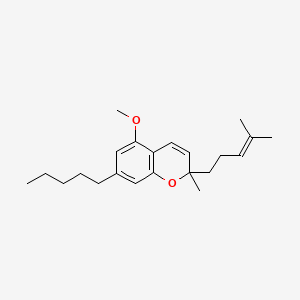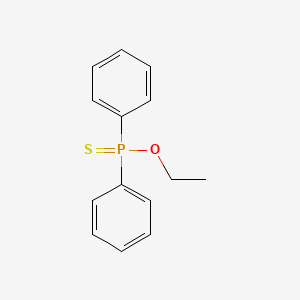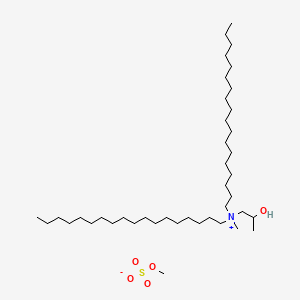
(2-Hydroxypropyl)methyldi(octadecyl)ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 297-733-3, also known as (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate typically involves the quaternization of a tertiary amine with a methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting a secondary amine with an alkyl halide.
Quaternization: The tertiary amine is then reacted with methyl sulfate in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of personal care products, cleaning agents, and industrial lubricants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of ingredients in formulations. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to enhanced permeability and solubilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic Acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and dispersion.
Propriétés
Numéro CAS |
93762-20-0 |
|---|---|
Formule moléculaire |
C41H87NO5S |
Poids moléculaire |
706.2 g/mol |
Nom IUPAC |
2-hydroxypropyl-methyl-dioctadecylazanium;methyl sulfate |
InChI |
InChI=1S/C40H84NO.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,42H,5-39H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JZUPSDSVFJCJBE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


